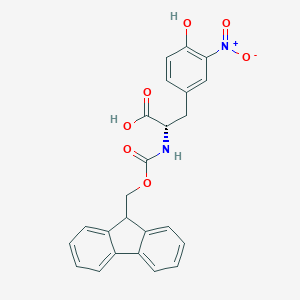

Fmoc-3-nitro-L-tyrosine

描述

Fmoc-3-nitro-L-tyrosine is an organic compound that belongs to the class of amino acids. It is a derivative of L-tyrosine, where the phenolic hydroxyl group is nitrated, and the amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis and biochemical research due to its unique properties.

准备方法

Synthetic Routes and Reaction Conditions

The preparation of Fmoc-3-nitro-L-tyrosine typically involves the nitration of L-tyrosine followed by the protection of the amino group with an Fmoc group. The nitration is usually carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the ortho position of the phenolic hydroxyl group. The Fmoc protection is achieved through an esterification reaction using Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

Fmoc-3-nitro-L-tyrosine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: The major product is 3-nitro-L-tyrosine.

Reduction: The major product is 3-amino-L-tyrosine.

Substitution: The products depend on the nucleophile used in the reaction.

科学研究应用

Peptide Synthesis

Fmoc-3-nitro-L-tyrosine as a Building Block

this compound is primarily utilized as a building block in solid-phase peptide synthesis. The Fmoc group serves as a protecting group for the amino functionality, allowing for sequential addition of amino acids during peptide assembly. The incorporation of nitrotyrosine into peptides enables researchers to study the effects of nitration on protein function and interactions .

Case Study: Nitrotyrosine-Containing Peptides

A notable study synthesized various peptides incorporating this compound to investigate nitrotyrosine's role as an oxidative modification. This research identified over 2600 nitrotyrosine-containing peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS), facilitating insights into oxidative stress-related diseases .

Biochemical Studies

Investigating Protein Interactions

this compound is utilized as a spectroscopic probe to study protein-protein interactions. Its unique spectral properties allow it to act as an energy acceptor in Förster resonance energy transfer (FRET) studies. For instance, in experiments involving hirudin and thrombin, substituting tyrosine with nitrotyrosine allowed researchers to probe binding affinities and structural dynamics at low nanomolar concentrations .

Oxidative Stress Marker

The presence of nitrotyrosine is often associated with oxidative stress, inflammation, and various diseases. Research has shown that nitrotyrosine modifications can alter protein function, making it a valuable marker for studying pathophysiological conditions such as neurodegenerative diseases and cancer .

Pharmacological Applications

Drug Discovery

The utility of this compound extends into drug discovery, where it is employed to develop novel therapeutic agents targeting specific biochemical pathways influenced by tyrosine nitration. Its role in modulating protein activity makes it a candidate for designing inhibitors or activators that could be used in treating diseases linked to oxidative stress .

Potential Therapeutic Insights

Studies have indicated that nitrotyrosine can influence signaling pathways involved in cell proliferation and apoptosis. By understanding these mechanisms through the application of this compound in experimental models, researchers can identify new therapeutic targets for conditions such as cardiovascular diseases and neurodegeneration .

Chemical Reactions and Modifications

Reactivity Profile

this compound undergoes various chemical reactions, including reduction and substitution reactions. The nitro group can be reduced to an amino group under specific conditions, allowing for further functionalization of the molecule. This reactivity enhances its applicability in synthetic organic chemistry and medicinal chemistry .

| Reaction Type | Description | Products Formed |

|---|---|---|

| Oxidation | Nitro group reduction | 3-amino-L-tyrosine |

| Reduction | Nitro group participation in reactions | Various substituted derivatives |

| Substitution | Nucleophilic aromatic substitution | Products depend on nucleophile used |

生物活性

Fmoc-3-nitro-L-tyrosine (Fmoc-Tyr(3-NO2)-OH) is a modified amino acid derivative of L-tyrosine, where the phenolic hydroxyl group is nitrated, and the amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group. This compound is primarily utilized in peptide synthesis and has garnered attention for its biological activities, particularly in neurodegenerative diseases and protein interactions.

This compound serves as a building block in peptide synthesis due to its unique chemical structure. The Fmoc group protects the amino functionality during synthesis, allowing for selective reactions. The nitro group can undergo various chemical transformations, including reduction to an amino group or participation in nucleophilic substitutions, which can significantly alter the biological activity of the resulting peptides.

1. Neurodegenerative Disease Implications

Research indicates that nitrotyrosine residues, including those from this compound, are implicated in neurodegenerative processes. For instance, studies have shown that free 3-nitro-L-tyrosine can induce apoptosis in motor neurons, suggesting a role in conditions like Amyotrophic Lateral Sclerosis (ALS) . The nitration of tyrosine residues may affect protein function and stability, contributing to disease progression.

2. Protein Interactions

This compound has been utilized as a spectroscopic probe to investigate protein-protein interactions. In one study, it was incorporated into hirudin analogs to study their binding affinity to thrombin. The results demonstrated that nitrotyrosine could effectively serve as a probe for detecting interactions at low nanomolar concentrations . This highlights its potential applications in drug discovery and biochemical research.

3. Enzyme Inhibition

The incorporation of nitrotyrosine into peptides can also influence enzyme activity. Nitrotyrosine derivatives have been shown to interact with various enzymes, potentially altering their catalytic properties. For example, the presence of nitrotyrosine can modulate the activity of kinases and phosphatases involved in signaling pathways .

Case Studies

- Motor Neuron Apoptosis : A study demonstrated that free 3-nitro-L-tyrosine contributes to motor neuron apoptosis in ALS models, indicating its potential as a biomarker or therapeutic target in neurodegenerative diseases .

- Peptide Synthesis and Characterization : In a systematic evaluation of nitrotyrosine-containing peptides, over 2600 peptides were identified and characterized using LC-MS/MS techniques. This study confirmed the presence of nitrotyrosine modifications in various proteins, providing insights into its biological roles .

Data Tables

| Study | Findings | Implications |

|---|---|---|

| Induction of motor neuron apoptosis | Free 3-nitro-L-tyrosine induces apoptosis | Potential biomarker for ALS |

| Nitrotyrosine-containing peptides | Identification of over 2600 peptides | Insights into oxidative modifications |

| Hirudin-thrombin interaction | Nitrotyrosine acts as a spectroscopic probe | Applications in drug discovery |

Pharmacokinetics and Metabolism

The pharmacokinetics of this compound are influenced by its use context; however, it is known to be involved in various metabolic pathways within cells. Its transport and distribution are critical for its biological effects, particularly in tissues affected by oxidative stress .

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O7/c27-22-10-9-14(12-21(22)26(31)32)11-20(23(28)29)25-24(30)33-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,12,19-20,27H,11,13H2,(H,25,30)(H,28,29)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZUZJVFERQWLNC-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C=C4)O)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。